2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of piperidine, thiazole, and thiophene rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Final Coupling: The final step involves coupling the piperidine derivative with the thiazole-thiophene intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive thiazole and thiophene rings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neuroprotective and anti-inflammatory activities.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of piperidine, thiazole, and thiophene rings, which confer a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S3/c1-12-4-6-20(7-5-12)16(22)11-23-10-15(21)19-17-18-13(9-25-17)14-3-2-8-24-14/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOUSJDPCXTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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